4-Chlorophenyl m-tolylcarbamate
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Overview
Description
4-Chlorophenyl m-tolylcarbamate is an organic compound with the molecular formula C14H12ClNO2 It is a carbamate derivative, characterized by the presence of a chlorophenyl group and a tolyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl m-tolylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with m-toluidine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl m-tolylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 4-methoxyphenyl m-tolylcarbamate.
Hydrolysis: The major products are m-toluidine and 4-chlorophenol.
Scientific Research Applications
4-Chlorophenyl m-tolylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl m-tolylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Chlorophenyl isocyanate: A precursor in the synthesis of 4-Chlorophenyl m-tolylcarbamate.
m-Toluidine: Another precursor used in the synthesis.
4-Chlorophenyl carbamate: A related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both chlorophenyl and tolyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
96445-19-1 |
---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-12(9-10)16-14(17)18-13-7-5-11(15)6-8-13/h2-9H,1H3,(H,16,17) |
InChI Key |
QBENWZACIVFTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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